molecular formula C9H18N4 B078222 Dodecahydro-1,4,7,9b-tetraazaphenalene CAS No. 10553-85-2

Dodecahydro-1,4,7,9b-tetraazaphenalene

Cat. No.: B078222
CAS No.: 10553-85-2
M. Wt: 182.27 g/mol
InChI Key: ZNJURNUHQCGRLX-UHFFFAOYSA-N
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Description

Dodecahydro-1,4,7,9b-tetraazaphenalene: is a chemical compound with the molecular formula C9H18N4 . It is a saturated heterocyclic compound containing four nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydro-1,4,7,9b-tetraazaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a dicarbonyl compound, followed by hydrogenation to achieve the fully saturated structure. The reaction conditions often include the use of solvents such as carbon tetrachloride and catalysts to facilitate the cyclization and hydrogenation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-1,4,7,9b-tetraazaphenalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various alkylated or acylated products .

Scientific Research Applications

Dodecahydro-1,4,7,9b-tetraazaphenalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecahydro-1,4,7,9b-tetraazaphenalene involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its derivatives may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dodecahydro-1,3a1,4,7-tetraazaphenalene
  • Dodecahydro-1,4,7,9b-tetrazaphenalin
  • Dodecahydro-1,4,7,9-β-tetraazophenalene

Uniqueness

Dodecahydro-1,4,7,9b-tetraazaphenalene is unique due to its specific arrangement of nitrogen atoms and its fully saturated structure. This gives it distinct chemical and physical properties compared to its analogs. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJURNUHQCGRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CCNC3N2C1NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909584
Record name Dodecahydro-1,4,7,9b-tetraazaphenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10553-85-2
Record name 1,4,7,9b-Tetraazaphenalene, dodecahydro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010553852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737090
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81462
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Record name Dodecahydro-1,4,7,9b-tetraazaphenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydro-1,4,7,9β-tetraazaphenalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the known structural information about Dodecahydro-1,4,7,9b-tetraazaphenalene?

A: this compound (C9H18N4) is an organic compound formed from the condensation of acrolein and ammonia []. While its specific spectroscopic data isn't detailed in the provided research, one study determined the structure of this compound trihydrochloride hemihydrate (C9H18N4.3HCl.1/2H2O) using X-ray crystallography []. This revealed the spatial arrangement of atoms within the molecule, providing valuable insights into its potential chemical properties.

Q2: Are there any known applications or potential uses for this compound based on the available research?

A: Currently, the provided research focuses primarily on the synthesis and structural characterization of this compound [, ]. There is no mention of specific applications or uses for this compound in the provided abstracts. Further research is needed to explore its potential in various fields, such as material science, catalysis, or pharmaceuticals.

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